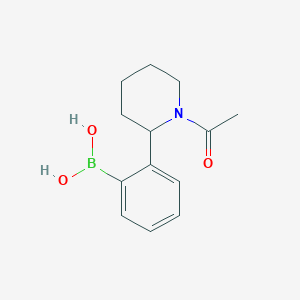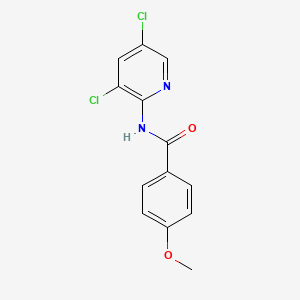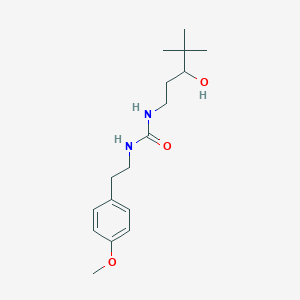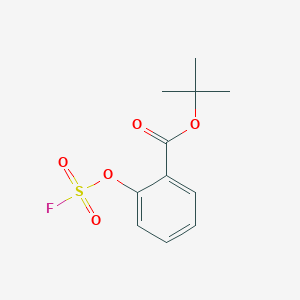
2-(1-Acetylpiperidin-2-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Acetylpiperidin-2-yl)phenylboronic acid” is a chemical compound with the CAS Number: 2377587-52-3 . It has a molecular weight of 247.1 and its IUPAC name is (2-(1-acetylpiperidin-2-yl)phenyl)boronic acid . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BNO3/c1-10(16)15-9-5-4-8-13(15)11-6-2-3-7-12(11)14(17)18/h2-3,6-7,13,17-18H,4-5,8-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.1 . It is typically stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
2-(1-Acetylpiperidin-2-yl)phenylboronic acid has been explored for its potential in creating responsive drug delivery systems. Specifically, its boronic acid group's unique ability to bind diols in physiological conditions has been utilized in developing pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules. These systems are designed for targeted drug release in response to specific stimuli, such as changes in pH or sugar levels, which can be particularly useful for delivering drugs to areas like the gastrointestinal tract or for glucose-responsive insulin delivery in diabetes management. The inclusion of phenylboronic acid derivatives in these LbL structures enables the construction of glucose-sensitive films that could significantly impact the development of an artificial pancreas, potentially improving the quality of life for diabetic patients by offering a more physiological insulin release mechanism (Sato et al., 2011).
Electrochemical Biosensors
Research on phenylboronic acid derivatives, including 2-(1-Acetylpiperidin-2-yl)phenylboronic acid, has led to significant advancements in the field of electrochemical biosensors. These compounds have been instrumental in developing sensors for glucose and other biologically relevant molecules due to their ability to selectively bind to diols and form stable complexes. This selective binding is crucial for the accurate detection and monitoring of glucose levels, making these materials highly relevant for managing diabetes. The development of PBA-based biosensors demonstrates the compound's potential in creating more efficient and selective devices for health monitoring, reflecting its broader applicability in biomedical research (Anzai, 2016).
Organic Synthesis and Medicinal Chemistry
Phenylboronic acid derivatives play a vital role in organic synthesis and medicinal chemistry, serving as intermediates for creating various pharmaceuticals. Their ability to participate in Suzuki coupling reactions makes them valuable tools for constructing complex organic molecules. This synthetic utility extends to the development of new drugs and materials with potential therapeutic applications. The exploration of these compounds in organic synthesis highlights their importance in drug discovery and development, providing a pathway for creating more effective and targeted therapeutic agents (Qiu et al., 2009).
Eigenschaften
IUPAC Name |
[2-(1-acetylpiperidin-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-10(16)15-9-5-4-8-13(15)11-6-2-3-7-12(11)14(17)18/h2-3,6-7,13,17-18H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJGRGMLHSKHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CCCCN2C(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Acetylpiperidin-2-yl)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2778802.png)
![(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B2778804.png)
![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)



![Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778814.png)

![Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2778816.png)

